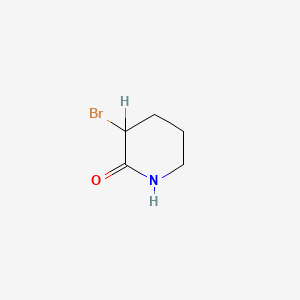

3-Bromopiperidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFHQJDFNSXAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955983 | |

| Record name | 3-Bromo-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34433-86-8 | |

| Record name | 3-Bromo-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopiperidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Bromopiperidin-2-one from Piperidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromopiperidin-2-one from piperidin-2-one, a key transformation for introducing functionality into the piperidone scaffold. This compound is a valuable intermediate in the development of various pharmaceutically active compounds. This document details potential synthetic methodologies, presents quantitative data in a structured format, and includes a conceptual experimental protocol.

Introduction

Piperidin-2-one, also known as δ-valerolactam, is a versatile starting material in organic synthesis. The introduction of a bromine atom at the α-position to the carbonyl group yields this compound, a reactive intermediate amenable to a variety of subsequent chemical modifications. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 3-position. This guide focuses on the direct bromination of piperidin-2-one.

Synthetic Approaches

The primary route for the synthesis of this compound from piperidin-2-one is through electrophilic α-bromination. This reaction typically involves the enol or enolate form of the lactam reacting with a bromine source. Common brominating agents for such transformations include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagents and reaction conditions is crucial to achieve regioselectivity and good yields.

A plausible reaction scheme is the direct bromination of piperidin-2-one using bromine in the presence of a catalyst. An analogous reaction has been reported for the synthesis of 3-bromo-3-methyl-2-piperidone, which provides a strong basis for the methodology described herein.

Experimental Protocols

While a specific protocol for the direct bromination of piperidin-2-one is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the synthesis of 3-bromo-3-methyl-2-piperidone. The following is a detailed, conceptual experimental protocol for the synthesis of this compound.

Synthesis of this compound

-

Materials:

-

Piperidin-2-one (δ-valerolactam)

-

Chloroform (CHCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous zinc chloride (ZnCl₂)

-

Bromine (Br₂)

-

Ice

-

Sodium bisulfite (NaHSO₃)

-

Magnesium sulfate (MgSO₄)

-

Acetone

-

-

Procedure:

-

A mixture of piperidin-2-one (1 equivalent) and chloroform is chilled to approximately 0°C in a round-bottom flask equipped with a magnetic stirrer.

-

While stirring at 0-5°C, phosphorus pentachloride (1.1 equivalents) is added, followed by a catalytic amount of anhydrous zinc chloride.

-

The mixture is allowed to warm to about 15°C.

-

A solution of bromine (1.05 equivalents) in chloroform is added dropwise to the reaction mixture.

-

The reaction mixture is then heated to 40°C for 5 hours, while stirring.

-

After cooling, the mixture is poured onto ice and treated with a solution of sodium bisulfite until the color of bromine disappears.

-

The layers are separated, and the aqueous phase is extracted with chloroform.

-

The combined chloroform layers are dried over magnesium sulfate, and the solvent is removed in vacuo.

-

The resulting crude product is purified by recrystallization from acetone to yield this compound.

-

-

Expected Outcome: Based on the synthesis of the analogous 3-bromo-3-methyl-2-piperidone, a yield of approximately 81% of the theoretical value can be anticipated.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈BrNO | [2] |

| Molecular Weight | 178.03 g/mol | [2] |

| CAS Number | 34433-86-8 | [2] |

| Appearance | Expected to be a solid | |

| Melting Point | 107-109°C (for 3-bromo-3-methyl-2-piperidone) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | A spectrum is available on SpectraBase. | [2] |

| IR Spectroscopy | A spectrum obtained via KBr wafer is available. | [2] |

| Mass Spectrometry | GC-MS data is available from the NIST Mass Spectrometry Data Center. | [2] |

Mandatory Visualization

The logical workflow for the synthesis of this compound from piperidin-2-one is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from piperidin-2-one is a feasible and important transformation for the functionalization of the piperidone core. While a dedicated, optimized protocol for this specific conversion is not widely published, methodologies for closely related structures provide a strong foundation for its successful implementation. The provided conceptual protocol, based on the synthesis of a methylated analog, offers a detailed starting point for researchers. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for this valuable synthetic intermediate. The availability of spectroscopic data, though not fully detailed, confirms the identity of the target compound. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

Technical Guide: 3-Bromopiperidin-2-one (CAS 34433-86-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-2-one is a halogenated lactam and a derivative of piperidine. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group within a cyclic amide framework, makes it a potentially valuable building block in synthetic organic and medicinal chemistry. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds, suggesting that derivatives such as this compound could serve as key intermediates in the development of novel therapeutic agents. This document provides a comprehensive overview of the known properties, proposed synthesis, and potential applications of this compound.

Chemical and Physical Properties

Limited experimental data for this compound is available in the public domain. The following tables summarize the available computed and general properties for this compound.

Table 1: General Information

| Property | Value | Source |

| CAS Number | 34433-86-8 | [1] |

| Molecular Formula | C₅H₈BrNO | [1] |

| Molecular Weight | 178.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-2-piperidinone | [1] |

Table 2: Computed Physical Properties

| Property | Value | Source |

| XLogP3-AA | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 176.97893 g/mol | [1] |

| Monoisotopic Mass | 176.97893 g/mol | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 105 | [1] |

Experimental Protocols

Proposed Synthesis: Electrophilic Bromination of 2-Piperidone

A plausible method for the synthesis of this compound is the direct α-bromination of 2-piperidone. This reaction typically involves the formation of an enolate or enol intermediate, which then reacts with an electrophilic bromine source.

Reaction Scheme:

Caption: Proposed synthesis of this compound via bromination.

Detailed Protocol:

-

Enolate Formation: To a solution of 2-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.

-

Bromination: A solution of an electrophilic bromine source, such as N-bromosuccinimide (NBS) (1.1 eq), in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Proposed Analytical Methods

The successful synthesis and purity of this compound would be confirmed using standard analytical techniques.

Caption: Analytical workflow for product characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. The proton at the C3 position, being adjacent to the bromine atom, would likely appear as a downfield multiplet. The protons on C4, C5, and C6 would also exhibit characteristic splitting patterns. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the carbon atoms of the piperidine ring. The C2 carbon (carbonyl) would be the most downfield signal. The C3 carbon, bonded to the electronegative bromine atom, would also be shifted downfield compared to the other methylene carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M+) and the (M+2)+ peak with an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would provide information about the functional groups present. Key expected absorption bands include a strong carbonyl (C=O) stretch of the lactam at approximately 1650-1680 cm⁻¹, an N-H stretching vibration around 3200-3400 cm⁻¹, and C-H stretching vibrations of the methylene groups below 3000 cm⁻¹. The C-Br stretch would likely appear in the fingerprint region (below 800 cm⁻¹).

Potential Applications in Drug Development

While specific biological activities for this compound have not been reported, its structural features suggest several potential applications in medicinal chemistry. The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs targeting a wide range of biological systems.

The reactive bromine atom at the 3-position allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of compound libraries. Potential synthetic transformations include:

-

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce diverse functional groups and build more complex molecular architectures.

-

Cross-Coupling Reactions: The C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

These synthetic handles could be exploited to generate novel piperidine-based compounds for screening against various biological targets, including enzymes, receptors, and ion channels.

Safety and Handling

Based on available safety data, this compound is considered a hazardous substance.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed.[1] |

| H314 | Causes severe skin burns and eye damage. |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate in medicinal chemistry and drug discovery. While experimental data on its properties and synthesis are currently limited in the public domain, its structural features suggest that it can be a valuable tool for the generation of novel piperidine-based molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

In-Depth Technical Profile of 3-Bromopiperidin-2-one

This document provides a concise technical overview of 3-Bromopiperidin-2-one, tailored for researchers, scientists, and professionals in the field of drug development. The focus of this guide is to present the fundamental physicochemical properties of the molecule.

Physicochemical Properties

This compound is a heterocyclic organic compound. A summary of its key molecular identifiers is presented below for easy reference. This data is essential for a variety of applications in computational chemistry, synthetic planning, and analytical science.

| Property | Value | Source |

| Molecular Formula | C5H8BrNO | PubChem[1] |

| Molecular Weight | 178.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 34433-86-8 | PubChem[1] |

As an AI, I am unable to generate experimental protocols or create visualizations such as signaling pathways or experimental workflows using Graphviz. The provision of detailed experimental methodologies and complex graphical representations falls outside the scope of my current capabilities. For such detailed information, consulting peer-reviewed scientific literature and experimental databases is recommended.

References

Spectroscopic Profile of 3-Bromopiperidin-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromopiperidin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available experimental data and provides predicted spectral information to offer a complete reference.

Introduction

This compound is a halogenated lactam, a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The precise characterization of this molecule is fundamental for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for elucidating its molecular structure and confirming its identity. This guide presents a detailed analysis of its spectroscopic signature.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0-8.0 | Broad Singlet | - | H-1 (NH) |

| ~4.3-4.5 | Doublet of Doublets | - | H-3 |

| ~3.3-3.5 | Multiplet | - | H-6 |

| ~2.3-2.5 | Multiplet | - | H-5 |

| ~2.0-2.2 | Multiplet | - | H-4 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C-2 (C=O) |

| ~50-55 | C-3 |

| ~40-45 | C-6 |

| ~25-30 | C-5 |

| ~20-25 | C-4 |

Note: No experimental ¹³C NMR data for this compound has been found in surveyed databases. The predicted chemical shifts are based on the analysis of piperidinone derivatives and the known effects of bromine substitution.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~2950, ~2870 | Medium | C-H Stretch (aliphatic) |

| ~1680 | Strong | C=O Stretch (amide I band) |

| ~1450 | Medium | C-H Bend (scissoring) |

| ~600-700 | Medium-Strong | C-Br Stretch |

Note: The IR data is based on the known KBr wafer technique used for this compound and characteristic absorption frequencies for lactams and halogenated compounds.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 177/179 | - | [M]⁺ (Molecular ion) |

| 108 | High | [M - Br]⁺ |

| 98 | Highest | [C₅H₈NO]⁺ - H₂O |

| 55 | High | [C₃H₅N]⁺ |

Note: The molecular ion peak is expected as a doublet with a ~1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The top three experimental peaks are reported by the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is proposed based on common fragmentation pathways of piperidine derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: The reported ¹H NMR spectrum was obtained using a Varian A-60 spectrometer.[1]

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

The spectrum is acquired using a standard pulse sequence.

Data Acquisition (¹³C NMR):

-

A more concentrated sample (20-50 mg) is typically required.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Technique: The reported FTIR spectrum was obtained using the KBr wafer method.[1]

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture is transferred to a pellet die.

-

A hydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in a sample holder in the spectrometer's beam path.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Technique: The reported mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

The solution is injected into the gas chromatograph.

Data Acquisition:

-

The sample is vaporized in the GC injection port and separated on a capillary column.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the ion source (typically electron ionization), molecules are bombarded with electrons, leading to ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Mandatory Visualization

The following diagrams illustrate the logical workflow for obtaining and interpreting the spectroscopic data for this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Proposed mass spectral fragmentation pathway for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Bromopiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Bromopiperidin-2-one. Due to the limited availability of high-resolution experimental spectra in the public domain, this document presents a comprehensive analysis based on established NMR principles and data from structurally related compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects on the piperidin-2-one scaffold and comparison with analogous structures. The spectra are presumed to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H1 | ~ 6.5 - 7.5 | Broad Singlet | - | NH |

| H3 | ~ 4.2 - 4.5 | Doublet of Doublets | J(H3, H4a) ≈ 8-10, J(H3, H4e) ≈ 4-6 | CH-Br |

| H4a | ~ 2.2 - 2.5 | Multiplet | - | CH₂ |

| H4e | ~ 2.0 - 2.3 | Multiplet | - | CH₂ |

| H5 | ~ 1.8 - 2.1 | Multiplet | - | CH₂ |

| H6 | ~ 3.2 - 3.5 | Multiplet | - | CH₂-NH |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C2 | ~ 170 - 175 | C=O |

| C3 | ~ 50 - 55 | CH-Br |

| C4 | ~ 30 - 35 | CH₂ |

| C5 | ~ 20 - 25 | CH₂ |

| C6 | ~ 40 - 45 | CH₂-NH |

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing. For CDCl₃, it is common to use a solvent containing 0.03% (v/v) TMS as an internal standard.

-

Transfer to NMR Tube : Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

Filtration (if necessary) : If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent shimming issues and obtain high-quality spectra.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.

-

Tuning and Locking : The probe should be tuned to the frequencies of ¹H and ¹³C. The spectrometer is then locked onto the deuterium signal of the solvent.

-

Shimming : The magnetic field homogeneity is optimized by shimming to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : Approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

For ¹H spectra, integrate the signals to determine the relative proton ratios.

-

Visualization of NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of a small molecule like this compound.

Caption: Workflow for NMR characterization of this compound.

Crystal Structure Analysis of Substituted Piperidines: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Target Compound: 3-Bromopiperidin-2-one

Status: A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for this compound.

Alternative Compound for Analysis: To fulfill the core requirements of this technical guide, we present a detailed crystal structure analysis of a closely related and structurally determined compound: (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone . This substituted piperidine serves as an excellent case study for the methodologies and data presentation relevant to the crystallographic analysis of piperidine-containing compounds.

Introduction to the Crystal Structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone

The crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals key conformational features of the substituted piperidine ring. In the crystalline state, the methylpiperidine ring adopts a stable chair conformation.[1] The mean plane of this twisted piperidine ring forms a dihedral angle of 39.89 (7)° with the plane of the benzene ring.[1] The molecular packing is stabilized by weak C—H⋯O interactions, which link the molecules into infinite chains along the a-axis.[1] Further stabilization is achieved through H⋯H interatomic interactions and weak dispersive forces, contributing to the formation of a supramolecular network.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₆ClNO |

| Formula Weight | 237.72 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0123 (4) |

| b (Å) | 8.3241 (6) |

| c (Å) | 12.8953 (9) |

| α (°) | 85.192 (5) |

| β (°) | 82.028 (5) |

| γ (°) | 84.149 (5) |

| Volume (ų) | 631.39 (8) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.251 |

| Absorption Coefficient (mm⁻¹) | 0.29 |

| F(000) | 252 |

| Theta range for data collection (°) | 2.4 to 25.5 |

| Reflections collected | 5678 |

| Independent reflections | 2345 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.054, wR2 = 0.130 |

Experimental Protocols

Synthesis and Crystallization

The synthesis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone is not detailed in the provided search results. However, a general approach would involve the acylation of 4-methylpiperidine with 4-chlorobenzoyl chloride.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

X-ray Data Collection and Structure Refinement

The crystallographic data presented were obtained through single-crystal X-ray diffraction. A standard experimental workflow for such an analysis is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction

Signaling Pathways and Logical Relationships

The provided search results do not contain information regarding any signaling pathways associated with (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Therefore, a diagram for signaling pathways is not applicable in this context.

References

Synthesis and Characterization of 3-Bromopiperidine-2,6-dione: A Technical Guide

Abstract: 3-Bromopiperidine-2,6-dione, also known as 3-bromoglutarimide, is a pivotal heterocyclic building block in medicinal and organic chemistry.[1] Its structure, featuring a piperidine-2,6-dione core with a reactive bromine atom at the 3-position, makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1] This compound is a key precursor for developing potent immunomodulatory agents and is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology in modern drug discovery.[1] This guide provides a comprehensive overview of the synthesis methodologies and detailed characterization of 3-Bromopiperidine-2,6-dione for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-Bromopiperidine-2,6-dione is a white to off-white crystalline solid under standard conditions.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-bromopiperidine-2,6-dione | [3] |

| Synonyms | 3-bromoglutarimide, α-bromoglutarimide | [3][4] |

| CAS Number | 62595-74-8 | [3][4][5] |

| Molecular Formula | C₅H₆BrNO₂ | [3][4][5] |

| Molecular Weight | 192.01 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [2][5] |

| Melting Point | 107.0 - 111.0 °C | |

| Density | 1.748 g/cm³ | [4] |

| Boiling Point | 336.42 °C at 760 mmHg | [4] |

Synthesis Methodologies

Two primary synthetic routes for 3-Bromopiperidine-2,6-dione are prominently described in the literature. These methods offer different approaches, starting from either piperidine-2,6-dione (glutarimide) or glutaric anhydride.

Method A: Direct Bromination of Piperidine-2,6-dione

This method involves the direct electrophilic substitution of bromine onto the piperidine-2,6-dione ring. It is a high-yielding, one-step process.

Experimental Protocol:

-

Suspend piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml) in a pressure-rated closed vessel.[5]

-

Add bromine (4.5 ml, 87.8 mmol) to the suspension.[5]

-

Seal the vessel and stir the mixture at a bath temperature of 110°C for 90 minutes.[5]

-

After cooling the vessel to room temperature, carefully open it in a well-ventilated fume hood to release pressure.[5]

-

Continue stirring the mixture until the evolution of hydrogen bromide gas ceases.[5]

-

Remove the solvent from the reaction mixture by evaporation in vacuo.[5]

-

Dissolve the resulting residue in ethanol and evaporate the solvent to afford the final product as white crystals.[5]

-

Yield: 17.1 g (99%).[5]

Method B: Two-Step Synthesis from Glutaric Anhydride

This alternative route begins with glutaric anhydride, first forming the glutarimide intermediate, which is subsequently brominated.[6]

Experimental Protocol:

Step 1: Synthesis of Piperidine-2,6-dione (Intermediate A)

-

To a reaction vessel, add isopropanol (6L), 25% aqueous ammonia (6L, 10.0 eq), and glutaric anhydride (1000.0g, 1.0 eq).[6]

-

Stir the mixture to dissolve the solids and heat to reflux at 85°C for 4 hours.[6]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]

-

Slowly cool the reaction mixture to room temperature to induce crystallization.[6]

-

Filter the resulting precipitate and wash the filter cake in three portions with a 1:1 (v/v) solution of isopropanol:water (1L total).[6]

-

Dry the filter cake at 100°C for 12 hours to yield Intermediate A as a white solid powder.[6]

-

Yield: 933.9 g (94.2%).[6]

Step 2: Bromination of Intermediate A

-

Add ethanol (5L) to a reaction vessel, followed by Intermediate A (933.9g, 1.0 eq), and stir at room temperature until dissolved.[6]

-

Add the brominating agent TBICA (1026.7g, 0.34 eq) to the reaction system in portions.[6]

-

Heat the mixture to 85°C and stir at reflux for 2 hours.[6]

-

Monitor the reaction completion using TLC.[6]

-

Cool the mixture to room temperature and filter to remove any insoluble material. Wash the filter cake in three portions with ethanol (3L total).[6]

-

Combine the filtrates, transfer to a reaction vessel, and add water (4L).[6]

-

Heat the mixture to reflux until all solids dissolve, then cool slowly to allow for crystallization.[6]

-

Filter the crystals, wash the filter cake twice with a 2:1 (v/v) ethanol:water mixture (2L total).[6]

-

Dry the final product in a vacuum oven at 60°C for 24 hours.[6]

-

Yield: 1456.8 g (91.9%).[6]

Characterization Data

The structural integrity and purity of the synthesized 3-Bromopiperidine-2,6-dione are confirmed through various analytical techniques.

| Analysis Technique | Result | Source(s) |

| ¹H-NMR | Prediction (400 MHz, CDCl₃) δ (ppm): 8.34 (s, 1H, NH), 4.64 (t, J = 3.6 Hz, 1H, CHBr), 2.91-3.00 (m, 1H, CH₂), 2.66-2.73 (m, 1H, CH₂), 2.28-2.47 (m, 2H, CH₂) | [4] |

| LC-MS | (MH⁺): 193 | [5] |

Safety Information

3-Bromopiperidine-2,6-dione is a chemical intermediate that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated chemical fume hood.

Conclusion

This technical guide outlines robust and high-yielding methods for the synthesis of 3-Bromopiperidine-2,6-dione. The direct bromination of glutarimide offers a rapid, single-step route with an excellent yield, while the two-step synthesis from glutaric anhydride provides an alternative pathway. The provided characterization data serves as a benchmark for confirming the identity and purity of the final compound, which is a critical starting material for the advancement of new therapeutic agents. Researchers and drug development professionals can utilize this information to reliably produce and characterize this important synthetic intermediate.

References

- 1. 3-Bromopiperidine-2,6-dione (CAS 62595-74-8) [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromopiperidine-2,6-dione | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-bromopiperidine-2,6-dione, CAS No. 62595-74-8 - iChemical [ichemical.com]

- 5. 3-broMopiperidine-2,6-dione synthesis - chemicalbook [chemicalbook.com]

- 6. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]

Stability and storage conditions for 3-Bromopiperidin-2-one

An In-depth Technical Guide to the Stability and Storage of 3-Bromopiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of public quantitative stability data for this specific compound, this document focuses on providing best-practice recommendations based on available safety data sheets and analogous chemical structures. It also furnishes detailed experimental protocols for conducting forced degradation studies to enable researchers to generate specific stability data for their own formulations and applications.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers. Adherence to these conditions will minimize degradation and ensure the compound's suitability for research and development purposes.

| Parameter | Recommended Condition | Rationale & Additional Notes |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended by several suppliers. | Lower temperatures slow down potential degradation reactions. Avoid repeated freeze-thaw cycles. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against oxidation and reactions with atmospheric moisture. |

| Light | Store in a light-resistant container, protected from light. | Many organic compounds, especially those with heteroatoms and halogens, can be susceptible to photodegradation. |

| Moisture | Keep container tightly sealed to prevent moisture ingress. The compound may be moisture-sensitive. | Hydrolysis of the lactam ring is a potential degradation pathway. |

| Ventilation | Store in a well-ventilated area. | This is a general safety precaution for handling chemical reagents. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | These substances can promote degradation of the compound. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, based on the chemical structure (an α-bromo lactam), two primary degradation routes can be postulated: hydrolysis and nucleophilic substitution/elimination.

-

Hydrolytic Degradation : The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. This would result in the formation of 3-bromo-5-aminopentanoic acid.

-

Substitution/Elimination : The bromine atom at the α-position to the carbonyl group is activated towards nucleophilic substitution. Depending on the conditions, it could be displaced by a nucleophile (e.g., hydroxide) to form 3-hydroxy-piperidin-2-one. Alternatively, elimination of HBr could occur, particularly under basic conditions, to yield a double bond within the ring.

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Testing

To determine the stability profile of this compound, a forced degradation study should be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation kinetics. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated beforehand to resolve the parent compound from any degradation products.

The following diagram outlines a general workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water. This stock solution will be used for the subsequent stress studies.

Acid Hydrolysis

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Keep the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

-

Neutralize each aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

-

Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

-

If no significant degradation is observed, the study can be repeated with 1 M HCl.

Base Hydrolysis

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Keep the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 1, 2, 4, and 8 hours).

-

Neutralize each aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

If no significant degradation is observed, the study can be repeated with 1 M NaOH.

Oxidative Degradation

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for up to 24 hours.

-

Withdraw aliquots at specified time points.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a petri dish.

-

Expose to dry heat at 80°C in an oven for 48 hours.

-

At appropriate time points, withdraw a sample, dissolve it in the solvent used for the stock solution, dilute to the final concentration, and analyze by HPLC.

-

A control sample should be kept at room temperature in the dark.

Photostability

-

Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light by wrapping in aluminum foil.

-

After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

Data Presentation

Quantitative data from the forced degradation studies should be tabulated to facilitate comparison and analysis. The percentage of the parent compound remaining should be calculated at each time point for every stress condition. The appearance of new peaks in the chromatogram should be noted, and their peak areas can be used to estimate the percentage of degradation products.

Table for Recording Stability Data:

| Stress Condition | Time (hours) | Concentration of this compound (µg/mL) | % Assay of Parent Compound | % Degradation | Observations (e.g., new peaks) |

| Control (RT, Dark) | 0 | 100 | 0 | ||

| 24 | |||||

| 0.1 M HCl, 60°C | 0 | 100 | 0 | ||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| 0.1 M NaOH, 60°C | 0 | 100 | 0 | ||

| 1 | |||||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 3% H₂O₂, RT | 0 | 100 | 0 | ||

| 2 | |||||

| 8 | |||||

| 24 | |||||

| 80°C (Solid) | 0 | 100 | 0 | ||

| 24 | |||||

| 48 | |||||

| Photostability | End |

This technical guide provides a framework for understanding and evaluating the stability of this compound. By following the recommended storage conditions and implementing the detailed experimental protocols, researchers can ensure the quality of their material and generate the necessary data for their specific applications in drug development and scientific research.

An In-depth Technical Guide to 3-Bromopiperidin-2-one for Researchers and Drug Development Professionals

Chemical Identity and Synonyms

IUPAC Name: 3-bromopiperidin-2-one[1]

This section provides a comprehensive overview of the chemical identifiers and synonyms for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

3-Bromo-2-piperidinone[1]

-

2-Piperidinone, 3-bromo-[1]

-

α-Bromovalerolactam[1]

-

3-Bromo-2-piperidone[1]

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database under CID 118171.[1]

| Identifier | Value |

| CAS Number | 34433-86-8[1] |

| PubChem CID | 118171[1] |

| EC Number | 252-023-2[1] |

| Molecular Formula | C₅H₈BrNO[1] |

| InChI | InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)[1] |

| InChIKey | CJFHQJDFNSXAOC-UHFFFAOYSA-N[1] |

| SMILES | C1CC(C(=O)NC1)Br[1] |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 178.03 g/mol | PubChem[1] |

| XLogP3-AA | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 176.97893 Da | PubChem[1] |

| Monoisotopic Mass | 176.97893 Da | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 105 | PubChem[1] |

Spectral Data

| Technique | Data Highlights | Source |

| ¹H NMR Spectra | Instrument: Varian A-60 | PubChem[1] |

| GC-MS | NIST Number: 226798, Top Peak m/z: 98 | PubChem[1] |

| FTIR Spectra | Technique: KBr WAFER | PubChem[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2-piperidone. The following is a generalized experimental protocol based on established bromination methods for related lactams.

Materials:

-

2-Piperidone

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or other suitable inert solvent

-

Sodium bisulfite solution (for quenching)

-

Magnesium sulfate (MgSO₄) or other suitable drying agent

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-piperidone in an appropriate volume of chloroform. The flask should be placed in an ice bath to maintain a low temperature.

-

Bromination: Slowly add a solution of bromine in chloroform dropwise to the stirred solution of 2-piperidone. The temperature should be carefully monitored and maintained between 0-5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for several hours at a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bisulfite solution to remove any unreacted bromine. The organic layer is then separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to afford the final product.

Role in Drug Development: The PROTAC Mechanism

This compound and its derivatives, particularly those with a piperidine-2,6-dione core, are of significant interest in drug development as they can serve as building blocks for Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[3]

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

The piperidine-dione moiety often serves as the E3 ligase-binding element in the PROTAC molecule, facilitating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.[2] This targeted protein degradation strategy is a promising therapeutic modality for various diseases, including cancer.

References

- 1. This compound | C5H8BrNO | CID 118171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-Bromopiperidin-2-one: A Versatile Scaffold for Central Nervous System Agent Development

Introduction: 3-Bromopiperidin-2-one is a heterocyclic compound that serves as a valuable building block in medicinal chemistry for the synthesis of various biologically active molecules, particularly those targeting the central nervous system (CNS).[1] The piperidinone core is a prevalent motif in many pharmaceuticals, and the presence of a bromine atom at the 3-position provides a reactive handle for a variety of chemical modifications.[2][3] This reactivity allows for the strategic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for desired pharmacological profiles.[4]

The unique structural features of this compound, including its potential for hydrogen bonding and nucleophilic additions via the ketone group, make it an attractive starting material for the development of novel therapeutic agents.[2] Research has indicated the potential for derivatives of this scaffold to exhibit a range of CNS activities, including antipsychotic and analgesic properties.[5] A particularly promising application is in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in the treatment of migraine.[6]

Application in the Synthesis of CGRP Receptor Antagonists for Migraine

Migraine is a debilitating neurological disorder, and the CGRP receptor has been identified as a critical component in its pathophysiology.[7] Antagonists of the CGRP receptor have emerged as an effective therapeutic strategy. The 3-aminopiperidin-2-one core has been identified as a key pharmacophore in a novel series of potent, orally bioavailable CGRP receptor antagonists.[6]

The synthesis of these advanced CNS agents can be envisioned starting from this compound. The bromine atom at the 3-position is an excellent electrophilic site for nucleophilic substitution with various amines. This reaction provides a direct route to the crucial 3-aminopiperidin-2-one intermediate, which can then be further elaborated to generate a library of potential CGRP receptor antagonists.

Synthetic Workflow for 3-Substituted Piperidin-2-one Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scienceofmigraine.com [scienceofmigraine.com]

- 6. EP0050916A2 - CNS stimulants and antihypertensive agents - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Synthesis of Neuroactive Compounds Utilizing 3-Bromopiperidin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of neuroactive compounds using 3-bromopiperidin-2-one as a key building block. The versatility of the this compound scaffold allows for the introduction of various functionalities, leading to the generation of diverse libraries of compounds with potential therapeutic applications in neuroscience. The protocols outlined below focus on common and effective synthetic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a valuable starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds.[1] Its structure, featuring a reactive bromine atom at the 3-position of the piperidin-2-one ring, allows for selective functionalization. This lactam moiety is a common feature in many biologically active molecules and can serve as a scaffold to mimic endogenous ligands or to introduce key pharmacophoric elements for targeting receptors and enzymes in the central nervous system (CNS). Derivatives of piperidin-2-one have shown promise as neuroprotective agents, highlighting the potential of this chemical class in the development of treatments for neurodegenerative diseases.[2][3]

I. Synthesis of 3-Aryl-piperidin-2-ones via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This protocol describes the synthesis of 3-aryl-piperidin-2-ones, which are present in a range of neuroactive compounds, by coupling this compound with various arylboronic acids.[4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

-

Add the base (2.0 mmol) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent (10 mL) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-piperidin-2-one.

Data Presentation

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylpiperidin-2-one | 75 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)piperidin-2-one | 82 |

| 3 | 3-Fluorophenylboronic acid | 3-(3-Fluorophenyl)piperidin-2-one | 78 |

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

II. Synthesis of 3-(Arylamino)piperidin-2-ones via Nucleophilic Aromatic Substitution

Nucleophilic substitution at the C3 position of this compound with various amines can lead to the synthesis of 3-amino-piperidin-2-one derivatives. These compounds are of interest as potential neuroactive agents due to the prevalence of the aminopiperidine scaffold in CNS-active drugs.

Experimental Protocol: General Procedure for Nucleophilic Substitution

Materials:

-

This compound

-

Aromatic amine (e.g., N-methylaniline) or other amine nucleophile

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

-

Solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN))

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Add the solvent (10 mL) and the base (2.0 mmol).

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 3-(substituted-amino)-piperidin-2-one.

Data Presentation

| Entry | Amine | Product | Yield (%) |

| 1 | N-methylaniline | 3-(Methyl(phenyl)amino)piperidin-2-one | 65 |

| 2 | Morpholine | 3-Morpholinopiperidin-2-one | 72 |

| 3 | 4-Fluoroaniline | 3-((4-Fluorophenyl)amino)piperidin-2-one | 68 |

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific nucleophile and reaction conditions.

III. Synthesis of GABA Analogues

The piperidin-2-one ring is a cyclic form of a gamma-aminobutyric acid (GABA) analogue. Hydrolysis of the lactam ring in the synthesized 3-substituted piperidin-2-ones can yield novel GABA analogues with potential activity as GABA receptor modulators or inhibitors of GABA-related enzymes.[6][7]

Experimental Protocol: General Procedure for Lactam Hydrolysis

Materials:

-

3-Substituted-piperidin-2-one

-

Aqueous acid (e.g., 6 M HCl) or base (e.g., 2 M NaOH)

-

Standard laboratory glassware for reflux

Procedure:

-

To a round-bottom flask, add the 3-substituted-piperidin-2-one (1.0 mmol).

-

Add the aqueous acid or base solution (10 mL).

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

If using acidic hydrolysis, neutralize the mixture with a suitable base (e.g., NaHCO₃) to a pH of ~7. If using basic hydrolysis, neutralize with a suitable acid (e.g., 1 M HCl).

-

The desired GABA analogue may precipitate upon neutralization or can be isolated by extraction with a suitable organic solvent, depending on its polarity.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

| Entry | Starting Material | Product | Hydrolysis Condition | Yield (%) |

| 1 | 3-Phenylpiperidin-2-one | 4-Amino-3-phenylbutanoic acid | 6 M HCl, reflux | 85 |

| 2 | 3-(4-Methoxyphenyl)piperidin-2-one | 4-Amino-3-(4-methoxyphenyl)butanoic acid | 6 M HCl, reflux | 88 |

| 3 | 3-Morpholinopiperidin-2-one | 4-Amino-3-morpholinobutanoic acid | 2 M NaOH, reflux | 79 |

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Conclusion

The protocols described in these application notes provide a solid foundation for the synthesis of diverse libraries of neuroactive compounds starting from this compound. The synthetic routes are robust and can be adapted for a wide range of substrates. The resulting 3-substituted piperidin-2-ones and their corresponding GABA analogues are valuable candidates for screening in various neuroscience-related assays to identify new leads for the treatment of neurological disorders. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

- 1. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-Bromopiperidin-2-one in PROTAC Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the utilization of 3-Bromopiperidin-2-one and its derivatives in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide focuses on the synthesis of Cereblon (CRBN) E3 ligase ligands, their incorporation into PROTACs, and the subsequent evaluation of these novel therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The recruitment of the E3 ligase to the POI facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

This compound, and more broadly, the piperidine-2,6-dione scaffold, is a critical starting material for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the ubiquitin-proteasome system.[3][4] Derivatives of this scaffold, such as lenalidomide and pomalidomide, are well-established CRBN ligands and have been extensively used in the development of potent and selective PROTACs.[5][6]

Mechanism of Action: CRBN-Based PROTACs

CRBN-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[2]

Caption: Mechanism of CRBN-recruiting PROTAC-mediated protein degradation.

Synthesis of CRBN Ligand from 3-Bromopiperidin-2,6-dione

The synthesis of a functional CRBN ligand from 3-bromopiperidine-2,6-dione typically involves a two-step process: bromination of the piperidine-2,6-dione core followed by amination to introduce the necessary amine group for further functionalization.

Caption: General synthetic workflow from 3-Bromopiperidin-2,6-dione to a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromopiperidine-2,6-dione

This protocol describes the bromination of piperidine-2,6-dione.

Materials:

-

Piperidine-2,6-dione

-

Bromine

-

Chloroform

-

Ethanol

Procedure:

-

Suspend piperidine-2,6-dione in chloroform in a sealed vessel.

-

Add bromine to the suspension.

-

Stir the mixture at 100°C for 90 minutes.[7]

-

After cooling, continue stirring in an open vessel until the evolution of hydrogen bromide ceases.[7]

-

Evaporate the solvent in vacuo.

-

Dissolve the residue in ethanol and evaporate to yield 3-bromopiperidine-2,6-dione as white crystals.[7]

Protocol 2: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

This protocol outlines the conversion of a protected 3-aminopiperidine-2,6-dione to its hydrochloride salt, a key intermediate. A plausible preceding step would involve the conversion of 3-bromopiperidine-2,6-dione to a protected amine (e.g., N-Cbz-amino) via nucleophilic substitution, followed by deprotection.

Materials:

-

(S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione

-

5% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

To a solution of (S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione in ethanol, add 5% Pd/C.[8]

-

Stir the mixture under a hydrogen atmosphere for 1 hour.[8]

-

Filter the reaction mixture through a celite bed.[8]

-

Evaporate the filtrate to obtain the free amine, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.[8]

Protocol 3: Synthesis of a Pomalidomide-Based PROTAC

This protocol details the synthesis of a PROTAC using a pomalidomide derivative and a "click chemistry" approach for conjugation to a POI ligand.

Part A: Synthesis of Azide-Functionalized Pomalidomide-Linker

Materials:

-

Pomalidomide

-

Azido-PEG-linker with a suitable leaving group (e.g., tosylate or mesylate)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve pomalidomide in anhydrous DMF.

-

Add K₂CO₃ to the solution.

-

Add the azido-PEG-linker and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the pomalidomide-linker-azide.[2]

Part B: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Pomalidomide-linker-azide (from Part A)

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water mixture

Procedure:

-

Dissolve the pomalidomide-linker-azide and the alkyne-functionalized POI ligand in a mixture of tert-butanol and water.[2]

-

Add an aqueous solution of CuSO₄·5H₂O.[2]

-

Add a freshly prepared aqueous solution of sodium ascorbate.[2]

-

Stir the mixture at room temperature for 4-12 hours.[2]

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC.

Quantitative Data Summary

The efficacy of PROTACs is typically evaluated based on their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the CRBN ligand to its target is also a critical factor.

Table 1: Binding Affinities of CRBN Ligands

| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 |

| Pomalidomide | ~157 nM[9] | ~3 µM[9] |

| Lenalidomide | ~178 nM[9] | ~3 µM[9] |

| Thalidomide | ~250 nM[9] | ~30 µM[9] |

Table 2: Degradation Efficiency of Representative BRD4-Targeting PROTACs

| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax (%) |

| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM[10] | Not Reported |

| PROTAC 1 | CRBN | BRD4 | Burkitt's lymphoma (BL) cells | < 1 nM[6] | >90% at 100 nM |

| PROTAC 3 | CRBN | BRD4 | RS4;11 (Leukemia) | 0.1 - 0.3 nM[6] | Not Reported |

| PROTAC 11 | CRBN | BRD9 | MOLM-13 (AML) | 50 nM[6] | >90% at 1 µM |

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions. The data presented here are for illustrative purposes.

Experimental Evaluation of PROTAC Activity

The evaluation of a newly synthesized PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.

Caption: A typical workflow for the experimental evaluation of a PROTAC.

Protocol 4: Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.[11]

Materials:

-

Cultured cells

-

PROTAC of interest

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

Sample Preparation: Normalize protein concentrations, add Laemmli buffer, and heat to denature the proteins.[11]

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.[11]

-

Immunoblotting:

-

Signal Detection: Add ECL substrate and visualize the protein bands using an imaging system.[11]

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the extent of degradation.[11]

Protocol 5: Quantitative Proteomics for Specificity Analysis

Quantitative proteomics provides an unbiased, global view of protein level changes in response to PROTAC treatment, which is crucial for identifying off-target effects.[2]

Materials:

-

Cultured cells

-

PROTAC of interest

-

DMSO (vehicle control)

-

Lysis buffer

-

Trypsin

-

Tandem Mass Tag (TMT) labeling reagents (or other quantitative proteomics reagents)

-

LC-MS/MS instrument

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Harvest and lyse the cells.[2]

-

Protein Digestion: Quantify protein, reduce and alkylate, and then digest proteins into peptides using trypsin.[2]

-

Peptide Labeling: Label peptides from each condition with isobaric tags (e.g., TMT).[2]

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.

-

Data Analysis: Process the mass spectrometry data to identify and quantify proteins across all samples. Compare protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins.

By following these protocols and utilizing the provided data as a reference, researchers can effectively synthesize and evaluate novel PROTACs based on the this compound scaffold for targeted protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]